

An In-depth Technical Guide to the Physical and Chemical Properties of Villosin

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Compound of Interest

Compound Name: Villosin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Villosin**, a naturally occurring diterpenoid. The information is curated for professionals in research and drug development, with a focus on data presentation, experimental methodologies, and visual representations of key concepts.

Core Properties of Villosin

Villosin is a diterpenoid that has been isolated from plant sources such as *Hedychium villosum* and *Hedychium coronarium*.^[1]^[2] It is recognized for its potential biological activities, including cytotoxic and anti-inflammatory effects.^[2]

Physicochemical Data

The fundamental physical and chemical properties of **Villosin** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C20H28O2	[1] [2] [3] [4]
Molecular Weight	300.44 g/mol	[1] [2] [4] [5]
CAS Number	160598-92-5	[1] [3] [4]
Physical Description	Powder	[2] [4]
Purity	≥95% - 99%	[2] [4]
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[2]
IUPAC Name	3-((E)-2-((1S,4aS,8aS)-5,5,8a-Trimethyl-2-methylenedecahydronaphthalen-1-yl)vinyl)furan-2(5H)-one	[3]
Synonyms	2(5H)-Furanone, 3-[(1E)-2-[(1S,4aS,8aS)-decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]ethenyl]-	[3]

Computed Properties

The following table outlines the computed chemical properties of **Villosin**, providing further insight into its molecular structure and potential interactions.

Property	Value	Source
XLogP3	5.4	[5]
Hydrogen Bond Donor Count	0	[5]
Hydrogen Bond Acceptor Count	2	[5]
Rotatable Bond Count	2	[5]
Exact Mass	300.208930132 Da	[5]
Monoisotopic Mass	300.208930132 Da	[5]
Topological Polar Surface Area	26.3 Å ²	[5]
Heavy Atom Count	22	[5]

Experimental Protocols

Detailed methodologies for the isolation, characterization, and evaluation of **Villosin** are crucial for reproducible research. The following protocols are based on standard techniques in natural product chemistry.

Isolation and Purification of Villosin

Villosin can be isolated from its natural sources using chromatographic techniques.[\[6\]](#)[\[7\]](#)

Objective: To isolate and purify **Villosin** from plant material.

Materials:

- Dried and powdered plant material (e.g., stems of *Hedychium villosum*)[\[1\]](#)
- Solvents for extraction (e.g., methanol, ethanol)
- Solvents for chromatography (e.g., n-hexane, ethyl acetate, chloroform, dichloromethane)[\[2\]](#)
- Silica gel for column chromatography

- High-Performance Liquid Chromatography (HPLC) system
- Rotary evaporator

Procedure:

- Extraction:
 - Macerate the powdered plant material with a suitable solvent (e.g., methanol) at room temperature for an extended period (e.g., 48-72 hours).
 - Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
- Fractionation:
 - Subject the crude extract to solvent-solvent partitioning using immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.
- Chromatographic Purification:
 - Perform column chromatography on the active fraction (guided by bioassay or TLC) using silica gel as the stationary phase.
 - Elute with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of n-hexane and ethyl acetate).
 - Collect fractions and monitor them by Thin Layer Chromatography (TLC).
- Final Purification:
 - Pool the fractions containing **Villosin** and subject them to further purification using preparative HPLC to obtain the pure compound.^[7]
 - Use a suitable solvent system for HPLC, which can be determined through analytical HPLC trials.^[4]

Structural Characterization of Villosin

The structure of the isolated **Villosin** can be confirmed using spectroscopic methods.^[4]

Objective: To elucidate and confirm the chemical structure of **Villosin**.

Materials:

- Purified **Villosin**
- Deuterated solvents (e.g., CDCl₃) for NMR
- Nuclear Magnetic Resonance (NMR) spectrometer
- Mass Spectrometer (MS)

Procedure:

- NMR Spectroscopy:
 - Dissolve a small amount of purified **Villosin** in a suitable deuterated solvent.
 - Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.
 - Analyze the spectra to determine the connectivity of atoms and the stereochemistry of the molecule.
- Mass Spectrometry:
 - Analyze the purified compound using a mass spectrometer (e.g., ESI-MS or HR-MS) to determine its molecular weight and elemental composition.^[4]

In-Vitro Biological Activity Assays

Villosin has demonstrated cytotoxic and anti-inflammatory properties.^[2] The following are general protocols to assess these activities.

Objective: To determine the cytotoxic effects of **Villosin** on cancer cell lines.

Materials:

- Cancer cell lines (e.g., SGC-7901, HeLa)[2]
- Cell culture medium and supplements
- **Villosin** stock solution (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed the cells in a 96-well plate at a specific density and incubate for 24 hours.
- **Treatment:** Treat the cells with various concentrations of **Villosin** and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- **Solubilization:** Add the solubilization buffer to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of **Villosin** that inhibits 50% of cell growth).

Objective: To evaluate the anti-inflammatory activity of **Villosin** by measuring the inhibition of nitric oxide production in macrophages.[2]

Materials:

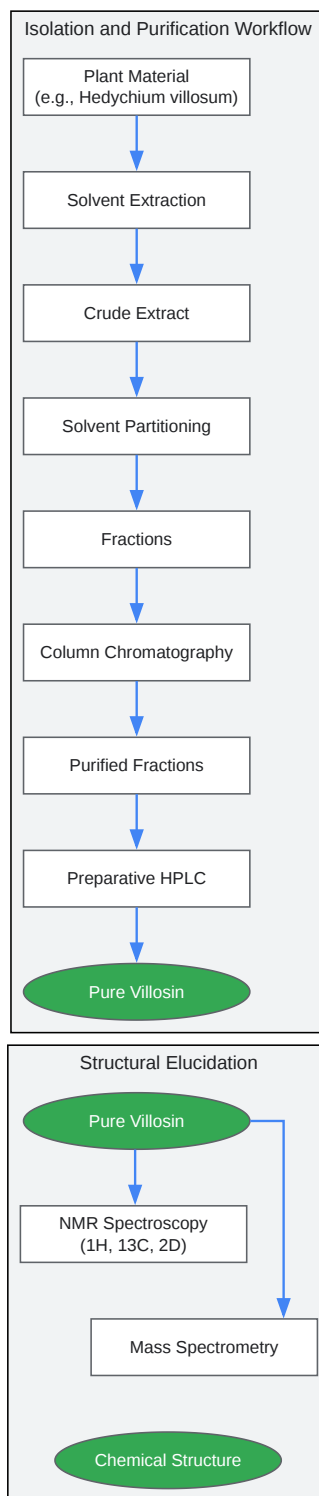
- RAW 264.7 murine macrophage cell line[2]
- Lipopolysaccharide (LPS) and Interferon-gamma (IFN- γ) to induce NO production[2]
- Griess reagent
- **Villosin** stock solution
- Cell culture medium
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with different concentrations of **Villosin** for 1-2 hours.
- Induction of NO Production: Stimulate the cells with LPS and IFN- γ to induce the production of nitric oxide.[2]
- Incubation: Incubate the plates for 24 hours.
- Nitrite Measurement: Collect the cell culture supernatant and mix it with Griess reagent.
- Absorbance Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.
- Data Analysis: Calculate the percentage of NO inhibition compared to the stimulated, untreated cells and determine the IC50 value.

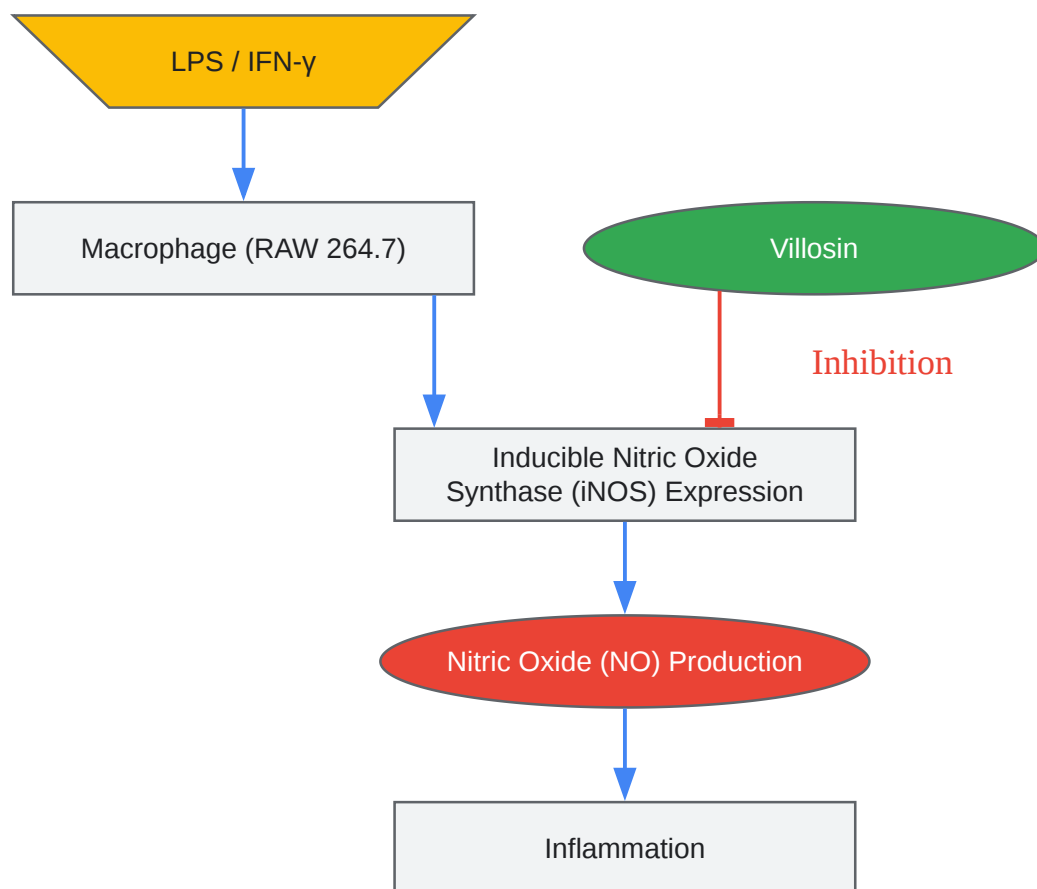
Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts related to **Villosin**.



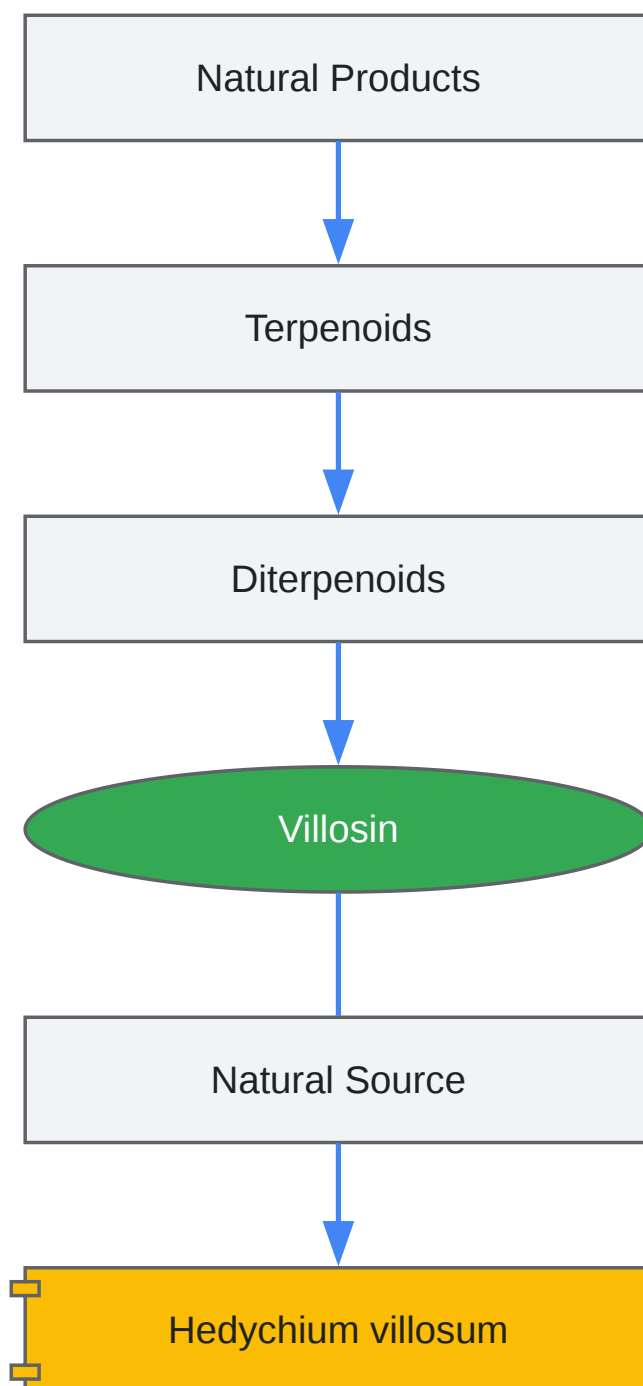
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Caption: Workflow for the isolation and structural elucidation of **Villosin**.



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Caption: Inhibition of nitric oxide production by **Villosin** in macrophages.



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Caption: Classification and natural source of **Villosin**.

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